molecular formula C16H23Cl2NO3 B5096094 4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide

4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide

Cat. No.: B5096094
M. Wt: 348.3 g/mol
InChI Key: JMZVKXXBVQCBSM-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group and a butanamide moiety, which contribute to its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Esterification: The 2,4-dichlorophenoxyacetic acid is then esterified with butanol to form 2,4-dichlorophenoxybutanoate.

    Amidation: The ester is then reacted with 3-(propan-2-yloxy)propylamine to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

    Temperature control: Maintaining the reaction temperature between 50-70°C to ensure optimal reaction rates.

    Catalysts: Using catalysts such as triethylamine to enhance the reaction efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Nucleophiles: Sodium hydroxide or potassium hydroxide are used in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenoxy compounds.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Used in the development of new herbicidal formulations and agricultural chemicals.

Mechanism of Action

The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, disrupting normal growth processes and leading to uncontrolled cell division and growth, ultimately causing the death of the plant.

Comparison with Similar Compounds

4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide is unique due to its specific structural features, which confer distinct herbicidal properties. Similar compounds include:

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

    2,4-dichlorophenoxybutanoate: An intermediate in the synthesis of the target compound.

    3-(propan-2-yloxy)propylamine: A related amine used in the synthesis of various herbicidal compounds.

These compounds share structural similarities but differ in their specific applications and efficacy as herbicides.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-propan-2-yloxypropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO3/c1-12(2)21-10-4-8-19-16(20)5-3-9-22-15-7-6-13(17)11-14(15)18/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZVKXXBVQCBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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